molecular formula C12H21NO4 B3392702 (3S,6R)-1-[(tert-Butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid CAS No. 1253200-92-8

(3S,6R)-1-[(tert-Butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid

Cat. No.: B3392702
CAS No.: 1253200-92-8
M. Wt: 243.30
InChI Key: TZCMQIKRCZLVQN-BDAKNGLRSA-N
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Description

“(3S,6R)-1-[(tert-Butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid” is a chemical compound that contains a tert-butoxycarbonyl group . The tert-butoxycarbonyl group is a protecting group used in organic synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .


Synthesis Analysis

The synthesis of tertiary butyl esters, such as “this compound”, has been developed using flow microreactor systems . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The resultant flow process is more efficient, versatile, and sustainable compared to the batch .


Molecular Structure Analysis

The molecular structure of the tert-butoxycarbonyl group, a component of the compound, has the formula C5H9O2 . It has an average mass of 101.12376 and a monoisotopic mass of 101.06025 .


Chemical Reactions Analysis

The tert-butoxycarbonyl group acts as a protecting group in chemical reactions . It is introduced into a molecule to obtain chemoselectivity in a subsequent chemical reaction . The reduction of carbonyl compounds, specifically aldehydes and ketones, can be achieved using sodium tetrahydridoborate (sodium borohydride) as the reducing agent .


Physical and Chemical Properties Analysis

The physical and chemical properties of the tert-butoxycarbonyl group include its formula (C5H9O2), net charge (0), average mass (101.12376), and monoisotopic mass (101.06025) .

Scientific Research Applications

Synthesis of Complex Molecules

This compound has been utilized in the synthesis of pipecolic acid derivatives, showcasing its role as a building block in constructing complex molecular structures. The vinylfluoro group, for instance, has been shown to act as an acetonyl cation equivalent under acidic conditions, enabling the stereoselective synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives (Purkayastha et al., 2010). Such derivatives are important in medicinal chemistry and drug design due to their biological activities.

Liquid- and Solid-Phase Synthesis

Its utility extends to the convenient liquid- and solid-phase synthesis of quinoxalines from (E)-3-Diazenylbut-2-enes, illustrating its versatility in facilitating reactions in different phases (Attanasi et al., 2001). Quinoxalines are crucial heterocyclic compounds with various pharmacological properties.

Dipeptide Mimics

The compound has also found application in the synthesis of enantiopure C6-functionalized pyrrolizidinone amino acids, serving as rigid dipeptide mimics (Rao et al., 2007). These mimics are valuable in the study of peptide conformation-activity relationships, offering insights into peptide structure and function.

Stereoselective Syntheses

Moreover, its derivatives have been used in the stereoselective syntheses of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, demonstrating its importance in achieving stereochemical control in organic synthesis (Boev et al., 2015). Stereochemistry is critical in the development of pharmaceuticals, as the biological activity of drugs can be highly stereo-dependent.

Mechanism of Action

The mechanism of action of the tert-butoxycarbonyl group involves its role as a protecting group . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .

Future Directions

The future directions in the research and application of “(3S,6R)-1-[(tert-Butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid” could involve the development of more efficient and sustainable methods for its synthesis . Additionally, further studies could explore its potential applications in synthetic organic chemistry .

Properties

IUPAC Name

(3S,6R)-6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-5-6-9(10(14)15)7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCMQIKRCZLVQN-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3S,6R)-1-[(tert-Butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid
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(3S,6R)-1-[(tert-Butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid
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(3S,6R)-1-[(tert-Butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid

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